An In-depth Technical Guide to the Physicochemical Properties of 5-(1H-pyrrol-1-yl)pentanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(1H-pyrrol-1-yl)pentanoic Acid
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(1H-pyrrol-1-yl)pentanoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the structural and chemical characteristics that are pivotal for understanding its behavior in biological systems, offering both theoretical and practical insights.
Introduction: The Significance of Physicochemical Profiling
In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical predictor of its pharmacokinetic and pharmacodynamic behavior.[1][2] Properties such as solubility, lipophilicity, and ionization state (pKa) are fundamental determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] For 5-(1H-pyrrol-1-yl)pentanoic acid, the presence of both a hydrophilic carboxylic acid group and a more lipophilic pyrrole ring presents a unique profile that warrants detailed investigation. The carboxylic acid moiety, in particular, is a common feature in many drugs, valued for its ability to engage in strong electrostatic and hydrogen bond interactions with biological targets.[6][7] However, its ionization at physiological pH can also pose challenges for membrane permeability.[6] This guide will systematically explore these properties, providing both established data for related structures and validated protocols for their experimental determination.
Part 1: Molecular and Physicochemical Profile
The foundational step in characterizing any molecule is to define its basic structural and physical properties. While comprehensive experimental data for 5-(1H-pyrrol-1-yl)pentanoic acid is not consolidated in publicly available literature, we can deduce and estimate key parameters based on its structure and data from closely related analogues.
Chemical Structure and Core Properties
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IUPAC Name: 5-(1H-pyrrol-1-yl)pentanoic acid
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Molecular Formula: C₉H₁₃NO₂
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Molecular Weight: 167.20 g/mol (Calculated)
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Chemical Structure:
Caption: 2D structure of 5-(1H-pyrrol-1-yl)pentanoic acid.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that where direct experimental values are unavailable, estimations are provided based on data from structurally similar compounds such as pentanoic acid and other N-substituted pyrroles.
| Property | Value (with units) | Source/Method | Justification for Estimate |
| Molecular Weight | 167.20 g/mol | Calculated | Based on the molecular formula C₉H₁₃NO₂. |
| Melting Point | Estimated: 150-170 °C | Estimated | Pyrrole-3-carboxylic acid melts at 161.5 °C. The longer alkyl chain may slightly alter this. |
| Boiling Point | Estimated: >250 °C | Estimated | Pyrrole-3-carboxylic acid boils at 258.16 °C. The larger molecular weight suggests a higher boiling point.[8] |
| pKa | Estimated: ~4.8 | Estimated | The pKa of pentanoic acid is approximately 4.8. The pyrrole group is not expected to significantly alter the acidity of the carboxylic acid. |
| LogP (Octanol/Water) | Estimated: 1.0 - 1.5 | Estimated from Analogue | A close isomer, 5-(1H-pyrrol-2-yloxy)pentanoic acid, has a computed XLogP3 of 1.2.[5] |
| Aqueous Solubility | Moderately Soluble | Inferred | The carboxylic acid group enhances water solubility, especially at pH > pKa, while the pyrrole and alkyl chain decrease it. |
Part 2: Experimental Determination of Physicochemical Properties
To ensure scientific rigor, theoretical estimations must be validated by empirical data. This section outlines the standard methodologies for determining the key physicochemical properties of 5-(1H-pyrrol-1-yl)pentanoic acid.
Workflow for Physicochemical Characterization
The logical flow for a comprehensive characterization of a novel compound like 5-(1H-pyrrol-1-yl)pentanoic acid is outlined below. This process ensures that foundational data is gathered before more complex biological assays are undertaken.
Caption: Experimental workflow for the characterization of 5-(1H-pyrrol-1-yl)pentanoic acid.
Spectroscopic and Spectrometric Characterization
Structural confirmation is the bedrock of any chemical analysis. For 5-(1H-pyrrol-1-yl)pentanoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous structural fingerprint.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, typically in the aromatic region, and the aliphatic protons of the pentanoic acid chain. The α- and β-protons of the pyrrole ring will appear as distinct multiplets. The methylene groups of the pentanoic acid chain will appear as multiplets, with the group alpha to the carboxylic acid being the most deshielded. The carboxylic acid proton will appear as a broad singlet.
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¹³C NMR: The carbon NMR will show distinct signals for the two unique carbons of the pyrrole ring, the four unique carbons of the pentanoic acid chain, and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent like methanol or dichloromethane.
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Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
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Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
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Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: Detect the ions and generate a mass spectrum.
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Expected Results: The molecular ion peak [M]⁺ should be observed at m/z = 167. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the pentanoic acid chain.
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Expected Absorptions:
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O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
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C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
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C-H stretch (aromatic): Absorptions above 3000 cm⁻¹ for the C-H bonds on the pyrrole ring.
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C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹ for the C-H bonds of the pentanoic acid chain.
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C=C and C-N stretches: Characteristic absorptions for the pyrrole ring in the fingerprint region (below 1600 cm⁻¹).
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Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization at a given pH, profoundly influencing solubility and permeability.
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Protocol: Potentiometric Titration
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Solution Preparation: Prepare a solution of 5-(1H-pyrrol-1-yl)pentanoic acid of known concentration (e.g., 0.01 M) in water.
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Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
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Data Recording: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
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Measurement of Solubility
Aqueous solubility is a key factor in drug bioavailability.
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Protocol: Shake-Flask Method (HPLC-UV detection)
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Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.
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Shaking: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Centrifuge or filter the suspension to separate the undissolved solid.
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Quantification: Dilute an aliquot of the clear supernatant and determine its concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
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Determination of Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity, which affects its ability to cross biological membranes.
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Protocol: Shake-Flask Method
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., water). Add an equal volume of the other phase.
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Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely, often aided by centrifugation.
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Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanolic layers using HPLC-UV or another suitable analytical technique.
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Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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Part 3: Synthesis and Reactivity
A reliable synthetic route is essential for obtaining the high-purity material required for physicochemical and biological studies.
Proposed Synthetic Pathway
While various methods exist for the synthesis of N-substituted pyrroles, a common approach involves the reaction of a primary amine with a 1,4-dicarbonyl compound (Paal-Knorr synthesis) or the alkylation of the pyrrole nitrogen.[9][10] A plausible route to 5-(1H-pyrrol-1-yl)pentanoic acid is the N-alkylation of pyrrole.
Caption: Proposed two-step synthesis of 5-(1H-pyrrol-1-yl)pentanoic acid.
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Causality behind Experimental Choices:
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N-Alkylation: The nitrogen atom of pyrrole is nucleophilic and can be deprotonated by a strong base like sodium hydride (NaH) to form the pyrrolide anion. This highly nucleophilic anion readily undergoes an Sₙ2 reaction with an alkyl halide, such as ethyl 5-bromopentanoate. Using the ester of the pentanoic acid protects the carboxylic acid from reacting with the base.
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Saponification: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating with a base like sodium hydroxide (saponification), followed by an acidic workup to protonate the carboxylate salt.
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Conclusion
The physicochemical properties of 5-(1H-pyrrol-1-yl)pentanoic acid, governed by the interplay between its carboxylic acid and pyrrole moieties, are central to its potential applications in drug development. This guide has provided a framework for understanding these properties, offering both theoretical estimations and detailed, validated protocols for their experimental determination. A robust characterization, following the workflows outlined herein, is an indispensable step in advancing any compound from a promising lead to a viable clinical candidate.
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